L-Glutamic acid monopotassium salt (CAS 6382-01-0), frequently supplied as a monohydrate, is a highly water-soluble potassium salt of the non-essential amino acid L-glutamic acid. In industrial and laboratory procurement, it is primarily sourced as a sodium-free glutamate donor, an umami flavor enhancer, and a critical component in specialized cell culture media. While it shares the core biochemical activity of the glutamate anion with the more common monosodium glutamate (MSG), its potassium counterion fundamentally alters its physical chemistry, specifically its aqueous solubility limits and hygroscopicity. For procurement professionals and formulation scientists, selecting this exact compound is driven by the strict necessity to eliminate sodium ions from sensitive systems, achieve ultra-high aqueous concentrations in precursor synthesis, or provide a dual source of potassium and glutamate in biological assays .
Substituting L-glutamic acid monopotassium salt with free L-glutamic acid or monosodium glutamate (MSG) routinely fails in advanced process and biological applications due to physical and ionic incompatibilities. Free L-glutamic acid exhibits extremely poor aqueous solubility, making it unviable for concentrated liquid formulations without prior neutralization. While MSG is highly soluble, it introduces a substantial sodium load (approximately 12.28% by mass), which disrupts osmolality in sensitive cell culture media and violates the strict ion-balance requirements of low-sodium dietary formulations. Furthermore, MSG and monopotassium glutamate exhibit divergent hygroscopic profiles and distinct in vitro cytotoxicity thresholds, meaning direct molar substitution in established manufacturing workflows or cellular assays will compromise both physical stability and experimental reproducibility [1].
Monopotassium glutamate offers a significant processability advantage over monosodium glutamate (MSG) and free glutamic acid due to its substantially higher aqueous solubility. At room temperature, monopotassium glutamate reaches a solubility of 65–70 wt% in water, whereas MSG is limited to approximately 40 wt%. This 25–30% absolute increase in solubility allows manufacturers to process highly concentrated glutamate solutions, drastically reducing the energy and time required for downstream water removal in the synthesis of derivatives like glutamic acid N,N-diacetic amide [1].
| Evidence Dimension | Aqueous solubility at room temperature |
| Target Compound Data | ~65–70 wt% |
| Comparator Or Baseline | ~40 wt% (Monosodium glutamate) |
| Quantified Difference | 25–30 wt% higher solubility for the monopotassium salt |
| Conditions | Room temperature aqueous solution |
Enables the formulation of ultra-concentrated liquid precursors, minimizing water-removal costs in industrial synthesis.
For applications strictly requiring the glutamate anion without sodium interference, monopotassium glutamate is the necessary substitute for MSG. MSG contains 12.28% sodium by mass, which can alter the osmotic balance and electrochemical gradients in sensitive biological systems. Monopotassium glutamate provides 0% sodium, instead delivering potassium, which is highly compatible with intracellular fluid mimics and specialized cell culture media, such as MEM non-essential amino acid solutions [1].
| Evidence Dimension | Sodium mass contribution |
| Target Compound Data | 0% sodium |
| Comparator Or Baseline | 12.28% sodium by mass (Monosodium glutamate) |
| Quantified Difference | Complete elimination of sodium load |
| Conditions | Stoichiometric mass analysis |
Critical for formulating low-sodium industrial products and maintaining precise osmolality in mammalian and insect cell culture media.
The physical handling requirements for monopotassium glutamate differ fundamentally from MSG due to its moisture-absorbing properties. While MSG is non-hygroscopic and remains stable in ambient humidity, monopotassium glutamate is highly hygroscopic and is typically supplied and stored as a monohydrate (C5H8KNO4·H2O) to maintain stability. This necessitates distinct packaging, desiccation protocols, and environmental controls during dry blending and storage [1].
| Evidence Dimension | Moisture absorption behavior |
| Target Compound Data | Hygroscopic (requires moisture-controlled storage, forms monohydrate) |
| Comparator Or Baseline | Non-hygroscopic (Monosodium glutamate) |
| Quantified Difference | Binary difference in moisture affinity |
| Conditions | Ambient atmospheric storage |
Dictates procurement decisions regarding packaging specifications, shelf-life management, and dry-room requirements during manufacturing.
When utilized as an additive in cellular assays, the specific glutamate salt significantly impacts cell viability baselines. In MCF-7 breast cancer cell lines treated for 24 hours, monopotassium glutamate demonstrated an IC50 of 84.64 mM, compared to 227.17 mM for monosodium glutamate. This indicates that the potassium salt exerts a stronger cytotoxic effect at lower concentrations in this specific model, requiring researchers to carefully calibrate dosing rather than assuming 1:1 molar equivalence with MSG [1].
| Evidence Dimension | IC50 value (Cytotoxicity) |
| Target Compound Data | 84.64 mM |
| Comparator Or Baseline | 227.17 mM (Monosodium glutamate) |
| Quantified Difference | 2.68-fold lower IC50 for the monopotassium salt |
| Conditions | MCF-7 cell line, 24-hour treatment |
Prevents experimental artifacts by establishing accurate, salt-specific dosing limits for in vitro toxicological and oncological assays.
Due to its ~65-70 wt% aqueous solubility, monopotassium glutamate is a highly efficient precursor for synthesizing glutamate derivatives (such as glutamic acid N,N-diacetic amide) where minimizing water volume and downstream evaporation costs is a primary process engineering goal [1].
It is a critical component in MEM non-essential amino acid solutions and insect cell culture media, where it supplies the necessary glutamate and potassium ions without introducing osmotically disruptive sodium .
Used extensively in the food and beverage industry as a direct umami replacement for MSG, allowing manufacturers to reduce sodium content by 20-30% while maintaining the desired savory profile, provided that moisture-controlled handling is implemented [2].